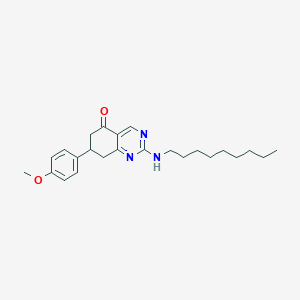![molecular formula C23H18N6OS B10863752 2-[2-(2-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10863752.png)
2-[2-(2-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to a class of heterocyclic molecules with a complex structure.
- Its core consists of two fused rings: a pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine scaffold and a 1,3-benzothiazole moiety.
- The presence of the methoxyphenyl group at one end and the dimethyl substituents on the pyrrolo-triazolo ring adds further complexity.
- Researchers have explored its potential in various applications due to its unique structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the construction of the pyrrolo-triazolo ring system followed by the attachment of the benzothiazole moiety.
Reaction Conditions: Specific conditions vary, but key reactions include cyclization, substitution, and condensation steps.
Industrial Production: While not widely produced industrially, research efforts have focused on scalable synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it reacts with nucleophiles or electrophiles under appropriate conditions.
Major Products: These reactions yield derivatives with altered functional groups or modified substituents.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations explore its interactions with biological macromolecules (e.g., proteins, DNA).
Industry: Its industrial applications are still emerging, but its unique structure may find use in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific cellular proteins or enzymes.
Pathways: It may affect cell cycle progression, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Uniqueness: Its fused pyrrolo-triazolo-benzothiazole core sets it apart from other compounds.
Similar Compounds: While I don’t have a specific list, related structures include other pyrrolo-triazolo derivatives and benzothiazoles.
Properties
Molecular Formula |
C23H18N6OS |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H18N6OS/c1-13-14(2)29(23-25-16-9-5-7-11-18(16)31-23)21-19(13)22-26-20(27-28(22)12-24-21)15-8-4-6-10-17(15)30-3/h4-12H,1-3H3 |
InChI Key |
HAVKVDMLTUVTKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4OC)C5=NC6=CC=CC=C6S5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B10863672.png)
![N'-(2-{[5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)furan-2-carbohydrazide](/img/structure/B10863676.png)
![N~1~-[3-(Cyclohexylamino)propyl]-1-adamantanecarboxamide](/img/structure/B10863679.png)
![N-{2-[(2-Chloropropanoyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10863683.png)
![N,N'-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-isophthalamide](/img/structure/B10863685.png)
![Morpholine, 4-[2-(4-tert-butylbenzenesulfonyl)cyclohexyl]-](/img/structure/B10863686.png)
![2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylmethyl)phthalazin-1(2H)-one](/img/structure/B10863702.png)
![methyl 4-({(2Z)-6-[(4-bromophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B10863709.png)
![(2E)-3-(2-chlorophenyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B10863716.png)
![methyl 4-{3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B10863717.png)

![methyl 2-[({(E)-(benzylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}carbamothioyl)amino]-4,5-dimethoxybenzoate](/img/structure/B10863731.png)
![10-benzyl-11-(4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10863734.png)
![N-{5-[(E)-(8-hydroxy-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-7-yl)diazenyl]-2-methylphenyl}benzamide](/img/structure/B10863744.png)
